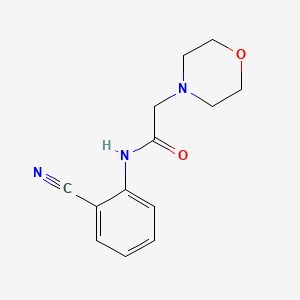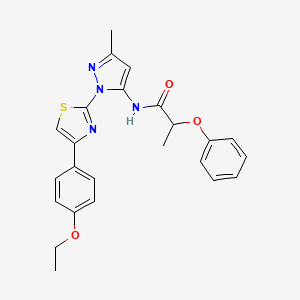![molecular formula C15H21N3S B2673618 N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 303796-64-7](/img/structure/B2673618.png)
N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pteroylmonoglutamic acid (folic acid) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives are often synthesized via reactions involving aminopyrimidines .Molecular Structure Analysis
The compound likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure would depend on the positions of the various substituents.Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of reactions, but without specific information on this compound, it’s difficult to predict its reactivity .Physical and Chemical Properties Analysis
Based on a similar compound, N-(3-Methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we can infer that it might have a molecular weight of around 205.260 Da and a density of 1.2±0.1 g/cm^3 .Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Pathways : The compound has been involved in studies exploring synthetic routes for various pyrido and pyrimidinone derivatives, highlighting its role in developing new synthetic methodologies. For instance, it has been a part of research aimed at synthesizing derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, showcasing the versatility of this compound in generating a range of heterocyclic compounds through aza-Wittig reactions and base-catalyzed cyclizations (Liu et al., 2006).
Material Science Applications : Research has also explored the application of derivatives of this compound in material science, particularly in the synthesis of novel heterocyclic structures with potential application in pharmaceuticals and material science (Pokhodylo et al., 2015).
Biological Activity
- Antimicrobial and Antifungal Potential : Some derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential, indicating the biomedical relevance of compounds derived from N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (Deohate & Palaspagar, 2020). These studies highlight the potential use of such compounds in developing new antimicrobial agents.
Chemical Properties and Mechanisms
- Mechanistic Insights : Detailed mechanistic studies have been conducted to understand the chemical properties and reactions involving compounds related to this compound. This includes investigations into the cyclization processes and the formation of guanidine intermediates, which are critical for the synthesis of various pharmaceutical and biologically active compounds (Dai et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methylbutyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-10(2)7-8-16-14-13-11-5-3-4-6-12(11)19-15(13)18-9-17-14/h9-10H,3-8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVFNGRSWMJHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C2C3=C(CCCC3)SC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B2673540.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2673541.png)




![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2673547.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2673549.png)



![8-bromo-3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2673555.png)
